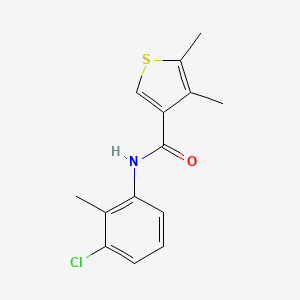
N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide
説明
N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide, also known as CTMP, is a synthetic compound that belongs to the class of phenylthiocarbamide derivatives. It was first synthesized in 2003 by a group of researchers at the University of Central Lancashire in the United Kingdom. Since then, CTMP has gained significant attention from the scientific community due to its potential applications in various fields, including medical research.
作用機序
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide is not fully understood. However, it has been suggested that N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle, and their dysregulation has been implicated in the development of various types of cancer.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce oxidative stress. Moreover, N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide is its potential as a novel chemotherapeutic agent. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for cancer treatment. Moreover, N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been found to have a favorable toxicity profile in preclinical studies.
However, there are also some limitations associated with the use of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide in lab experiments. One of the main challenges is its low solubility in water, which can limit its bioavailability and efficacy. Moreover, the mechanism of action of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide is not fully understood, which can make it difficult to optimize its therapeutic potential.
将来の方向性
Despite the challenges associated with the use of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide in lab experiments, there is still significant interest in its potential applications in medical research. Some of the future directions for research on N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide include:
1. Investigating the mechanism of action of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide in more detail to optimize its therapeutic potential.
2. Developing new formulations of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide that can improve its solubility and bioavailability.
3. Conducting preclinical studies to evaluate the safety and efficacy of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide in animal models.
4. Exploring the potential of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide as a treatment for other diseases, such as inflammation and neurodegenerative disorders.
5. Investigating the potential of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide as a tool for studying the role of CDKs in cancer and other diseases.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide is a promising compound with potential applications in various fields, including medical research. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for cancer treatment. However, further research is needed to optimize its therapeutic potential and overcome the challenges associated with its use in lab experiments.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. Moreover, N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been found to inhibit the growth of cancer cells in vitro, suggesting its potential as a novel chemotherapeutic agent.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c1-8-10(3)18-7-11(8)14(17)16-13-6-4-5-12(15)9(13)2/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDJCWYFMNCHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=C(C(=CC=C2)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4,5-dimethylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-methylbenzyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748900.png)

![N-allyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-10H-phenothiazine-10-carboxamide](/img/structure/B4748916.png)
![1'-allyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4748936.png)

![2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4748951.png)
![3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4748952.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B4748964.png)
![ethyl 4-{[({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4748975.png)
![N-allyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4748979.png)
![N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}methionine](/img/structure/B4748987.png)
![2-(1-(3-methylbutyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4748988.png)
